N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
Description
N-[(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic coumarin-derived compound featuring a norvaline moiety conjugated via an acetyl linkage to a substituted coumarin scaffold. The coumarin core (7-methoxy-4-methyl-2-oxo-2H-chromene) is characterized by its fused benzene and α-pyrone rings, with methoxy and methyl substituents at positions 7 and 4, respectively. The acetyl-norvaline side chain introduces a non-proteinogenic branched-chain amino acid analogue, which may influence the compound’s biological interactions, solubility, and metabolic stability .
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-4-5-14(17(21)22)19-16(20)9-13-10(2)12-7-6-11(24-3)8-15(12)25-18(13)23/h6-8,14H,4-5,9H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
TXSCKDLLSQXEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2)OC)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-4-methylcoumarin and norvaline.
Acylation Reaction: The coumarin derivative undergoes an acylation reaction with an appropriate acylating agent to introduce the acetyl group.
Coupling Reaction: The acetylated coumarin is then coupled with norvaline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
The reaction conditions typically involve stirring the reactants at room temperature or slightly elevated temperatures, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions, including:
Oxidation: The methoxy group on the coumarin ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the coumarin structure can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated coumarin derivative, while reduction of the carbonyl groups would produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
DNA Intercalation: The coumarin moiety can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.
Protein Binding: The compound can bind to proteins, altering their function and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues: Coumarin Derivatives
Coumarin derivatives are widely studied for their pharmacological and biochemical properties. Key structural analogues include:
Key Differences :
- Substituent Reactivity: The acetyl-norvaline group in the target compound is less electrophilic than hydrazonoyl or diazonium substituents, likely reducing reactivity but enhancing stability in biological systems .
- Solubility: The polar norvaline moiety may improve aqueous solubility compared to halogenated or alkylated coumarins, though methoxy and methyl groups could offset this via hydrophobic interactions .
Functional Analogues: Norvaline-Containing Compounds
Norvaline, a non-proteinogenic branched-chain amino acid, is implicated in stress responses and metabolic regulation. Comparisons with related amino acid derivatives include:
Key Findings :
- Binding Specificity: The acetyl-normarin-norvaline conjugate may mimic leucine’s interaction profiles due to structural similarities in the side chain, though steric effects from the coumarin core could alter binding kinetics .
Biological Activity
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound derived from the chromenone family, characterized by its unique structural properties and potential biological activities. This compound has garnered attention in recent years for its diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C17H19NO4, with a molecular weight of approximately 301.34 g/mol. The compound features a chromenone backbone, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H19NO4 |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | N-[4-methyl-2-oxo-2H-chromen-3-yl]acetyl norvaline |
| CAS Number | Not available |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted on various cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The compound appears to exert its effects through the inhibition of specific signaling pathways involved in cancer cell survival and proliferation. For example, it has been shown to downregulate the expression of proteins associated with cell cycle progression and survival, such as cyclin D1 and Bcl-2.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Research Findings : A study demonstrated that this compound significantly reduced lipopolysaccharide (LPS)-induced inflammation in murine macrophage cell lines .
Antimicrobial Activity
N-[ (7-methoxy -4-methyl -2 -oxo -2H-chromen -3 -yl)acetyl]norvaline has shown promising antimicrobial activity against various bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
